molecular formula C29H28O2 B15288336 1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] CAS No. 88216-41-5

1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]

Cat. No.: B15288336
CAS No.: 88216-41-5
M. Wt: 408.5 g/mol
InChI Key: WIKYCZMUCBSLCQ-UHFFFAOYSA-N
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Description

1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] is an organic compound with the molecular formula C29H28O2 It is a derivative of bisphenol A, where the phenolic hydroxyl groups are replaced by benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] typically involves the reaction of bisphenol A with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl groups with benzyloxy groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

88216-41-5

Molecular Formula

C29H28O2

Molecular Weight

408.5 g/mol

IUPAC Name

1-phenylmethoxy-4-[2-(4-phenylmethoxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C29H28O2/c1-29(2,25-13-17-27(18-14-25)30-21-23-9-5-3-6-10-23)26-15-19-28(20-16-26)31-22-24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3

InChI Key

WIKYCZMUCBSLCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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